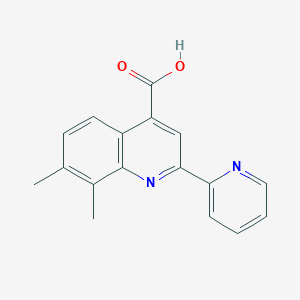

7,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid is a specialty product for proteomics research . It has a molecular formula of C17H14N2O2 and a molecular weight of 278.31 .

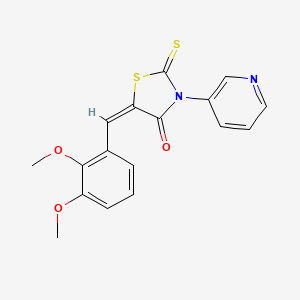

Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core with a carboxylic acid group at the 4-position and a pyridinyl group at the 2-position . It also has two methyl groups at the 7 and 8 positions .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Research on quinolones containing a pyrrolidinyl moiety, analogous in structure to 7,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid, demonstrates their antibacterial efficacy against both Gram-negative and Gram-positive organisms. These compounds have shown significant in vitro and in vivo potency, particularly when administered orally, highlighting their potential as antibacterial agents with low side-effect potential (Hagen et al., 1994).

Catalysis

A study on [Pyridine-1-SO3H-2-COOH]Cl as a catalyst for the preparation of hexahydroquinolines showcases the efficiency of related compounds in facilitating chemical reactions. This approach offers advantages like low cost, simplicity, and excellent yields, indicating the role of pyridine derivatives in organic synthesis and potentially in the development of new catalysts (Moosavi‐Zare & Afshar-Hezarkhani, 2020).

Bioactivity and Photolabile Protecting Groups

Compounds structurally related to this compound, such as brominated hydroxyquinoline, have been explored as photolabile protecting groups for carboxylic acids. These show enhanced photolysis efficiency and potential for in vivo application, offering insights into the design of new photolabile groups for biological research (Fedoryak & Dore, 2002).

Luminescent Materials

Heteroleptic cationic Ir(III) complexes, incorporating pyridine and quinoline moieties, have been studied for their unique luminescent properties. These materials demonstrate potential for data security protection and highlight the application of quinoline derivatives in the development of smart luminescent materials (Song et al., 2016).

Redox-Annulations

Cyclic amines, including those related to pyridine and quinoline structures, have been utilized in redox-annulations with α,β-unsaturated carbonyl compounds. This research points towards innovative ways to create complex organic molecules, potentially impacting synthetic chemistry and drug development (Kang et al., 2015).

Eigenschaften

IUPAC Name |

7,8-dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-10-6-7-12-13(17(20)21)9-15(19-16(12)11(10)2)14-5-3-4-8-18-14/h3-9H,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEZVIRHUFVIBLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-mesitylacetamide](/img/structure/B2826969.png)

![{5-[(4-methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}acetic acid](/img/structure/B2826970.png)

![3-(9H-carbazol-9-yl)-N'-[(1Z)-1-(3-hydroxyphenyl)ethylidene]propanehydrazide](/img/structure/B2826971.png)

![3-isobutyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2826973.png)

![{[4-Chloro-2-(3-chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2826976.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride](/img/structure/B2826977.png)

![ethyl 2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetate](/img/structure/B2826983.png)

![2-Methyl-6-[[1-(pyridin-2-ylmethyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2826984.png)

![N-[(4-methoxythian-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2826986.png)